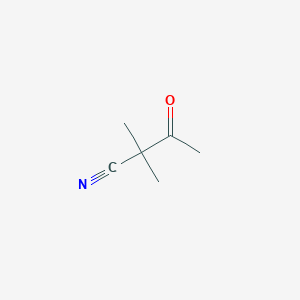

2,2-Dimethyl-3-oxobutanenitrile

Descripción

Research Context and Versatility in Organic Synthesis

The primary academic focus on 2,2-Dimethyl-3-oxobutanenitrile lies in its application as a precursor in the synthesis of more complex molecules, particularly heterocyclic compounds. nih.gov Its bifunctional nature, possessing both an electrophilic carbonyl carbon and a nitrile group, allows it to participate in a variety of chemical transformations.

One of the most significant applications is in the synthesis of pyrimidine (B1678525) derivatives. nih.gov Pyrimidines are a class of heterocyclic aromatic compounds that form the basis of several nucleobases in DNA and RNA and are a common core in many pharmaceutical drugs. The condensation reaction of this compound with amides provides a direct pathway to construct the pyrimidine ring system. nih.gov This methodology is valued for its efficiency and has been applied to a wide array of amides and nitriles, including those with existing stereocenters. nih.gov The compound's utility extends to the formation of other heterocycles, such as pyrazolo[1,5-a]pyrimidines, demonstrating its role as a versatile starting material for polyfunctionalized heterocyclic systems. rsc.org

Scope of Academic Investigation and Interdisciplinary Relevance

The academic investigation of this compound extends into interdisciplinary fields, most notably medicinal chemistry. The heterocycles synthesized from this compound are not merely chemical curiosities; they are often endowed with significant biological activity. For instance, pyrimidine derivatives are known to have a wide range of pharmacological applications. researchgate.net Similarly, pyrano[2,3-d]pyrimidines, which can be synthesized using related nitrile-containing building blocks in multicomponent reactions, are investigated for their anti-inflammatory activities. nih.govresearchgate.net

This link between the synthetic utility of this compound and the biological function of its derivatives drives much of the academic research surrounding it. The study of this compound is therefore relevant not only to synthetic organic chemists but also to researchers in drug discovery and chemical biology who seek to create novel molecules with therapeutic potential. The development of efficient synthetic routes using precursors like this compound is a crucial step in making these complex, biologically active molecules accessible for further study.

Chemical and Physical Properties

Below is a table summarizing key identifiers and properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | uni.luguidechem.com |

| Molecular Weight | 111.14 g/mol | guidechem.comsigmaaldrich.com |

| CAS Number | 37719-02-1 | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | CC(=O)C(C)(C)C#N | uni.lu |

| InChI Key | GWBVNZWGZJJONZ-UHFFFAOYSA-N | uni.lusigmaaldrich.com |

| Topological Polar Surface Area | 40.9 Ų | guidechem.com |

| Predicted XLogP | 0.8 | uni.lu |

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethyl-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(8)6(2,3)4-7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBVNZWGZJJONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499447 | |

| Record name | 2,2-Dimethyl-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37719-02-1 | |

| Record name | 2,2-Dimethyl-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethyl 3 Oxobutanenitrile and Analogues

Primary Synthetic Routes to 2,2-Dimethyl-3-oxobutanenitrile

The synthesis of this compound, a keto-nitrile, primarily relies on established organic reactions, including the hydrolysis of nitrile precursors and base-catalyzed condensation reactions.

Hydrolysis of β-Aminocrotononitrile

The synthesis of various nitrile compounds can be achieved through the hydrolysis of precursor molecules. For instance, 3-aminocrotononitrile (B73559) can be produced through the dimerization of acetonitrile (B52724). This process involves the deprotonation of acetonitrile using a strong base like sodium amide in liquid ammonia (B1221849) to form the sodium salt of 3-aminocrotononitrile, which is then hydrolyzed with water. google.comgoogle.com The reaction sequence is as follows:

Deprotonation: Acetonitrile is deprotonated by sodium amide in liquid ammonia. google.com

Dimerization/Salt Formation: The resulting acetonitrile carbanion reacts with another molecule of acetonitrile to form the sodium salt of 3-aminocrotononitrile. google.com

Hydrolysis: The salt is then hydrolyzed to yield 3-aminocrotononitrile. google.comgoogle.com

While this demonstrates a general pathway for creating a base structure, the synthesis of this compound would require a specifically substituted β-aminocrotononitrile precursor to yield the desired dimethylated product upon hydrolysis.

Base-Catalyzed Condensation of Carboxylic Acid Esters with Nitriles

A prominent method for synthesizing 3-oxonitriles involves the base-catalyzed condensation of carboxylic acid esters with nitriles. This reaction, often a form of Claisen condensation, is effective for creating a carbon-carbon bond between the α-carbon of the nitrile and the carbonyl carbon of the ester. Strong bases like sodium hydride or sodium alkoxides are typically employed to deprotonate the α-carbon of the nitrile, generating a nucleophilic carbanion that then attacks the ester. google.comrsc.org

For the specific synthesis of this compound, this would involve the reaction between an ester of pivalic acid (2,2-dimethylpropanoic acid), such as methyl pivalate (B1233124), and acetonitrile. The pivalate ester provides the characteristic tert-butyl group which includes the 2,2-dimethyl structure adjacent to the ketone.

A general procedure using sodium hydride involves:

Reacting a carboxylic acid ester with a nitrile in the presence of a sodium hydride suspension. google.com

The reaction is often carried out in an inert solvent like toluene. google.com

The resulting product is a 3-oxonitrile. google.com

This method has been successfully applied to synthesize various 3-oxonitriles, such as 4-phenyl-3-oxobutanenitrile from ethyl phenylacetate (B1230308) and acetonitrile. rsc.org

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| Carboxylic Acid Ester (e.g., Methyl Pivalate) | Carboxylic Acid Nitrile (e.g., Acetonitrile) | Sodium Hydride | 3-Oxonitrile (e.g., this compound) | google.com |

| Ethyl Phenylacetate | Acetonitrile | Sodium Hydride | 4-Phenyl-3-oxobutanenitrile | rsc.org |

Optimizing Reaction Conditions for Yield and Selectivity

The efficiency of the base-catalyzed condensation is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base and solvent, reaction temperature, and reaction time.

Base and Solvent System: The selection of the base and solvent combination is critical. For example, in the condensation of 2-methoxybenzoic acid methyl ester with acetonitrile, using sodamide in liquid ammonia resulted in an 84% yield, whereas employing sodium hydride in benzene (B151609) yielded only 27.4%. google.com This highlights the profound impact of the reaction medium on the outcome.

Temperature: Temperature control is essential for maximizing yield and minimizing side reactions. In a sodium methoxide-mediated synthesis of a related ketonitrile, heating the reaction mixture to 150°C for 2 hours resulted in an 87.7% yield. Increasing the temperature to 200°C led to a slight decrease in yield to 85.2%, indicating the existence of an optimal temperature range.

Molar Ratio and Reaction Time: The stoichiometry of the reactants also plays a significant role. Adjusting the molar ratio of the nitrile to the ester can drive the reaction towards completion. Similarly, the reaction time must be sufficient for the reaction to proceed fully; for instance, some reactions are run for several hours to ensure the complete formation of the product. google.com

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

| Base/Solvent | Sodamide/Liquid Ammonia vs. Sodium Hydride/Benzene | Significantly higher yield with sodamide/ammonia system in a specific reaction. | google.com |

| Temperature | 150°C vs. 200°C | A narrow optimal temperature window was observed, with higher temperatures slightly reducing yield. | |

| Reaction Time | 2 hours to 24 hours | Varies depending on specific reactants and conditions to ensure reaction completion. | google.com |

Advanced Synthetic Approaches for Substituted Derivatives

More complex analogues of this compound, such as those bearing aryl or halogen substituents, require specialized synthetic strategies.

Strategies for 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile

A straightforward synthetic route has been developed for 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. mdpi.com This method is based on the reaction of aromatic aldehydes with phosphorylated Michael acceptors. mdpi.com

The synthesis involves a two-step process:

Preparation of the Phosphorylated Acceptor: A key intermediate, 2-dialkylphosphonomethylpropenenitrile, is synthesized. mdpi.com

Condensation Reaction: The condensation of an aromatic aldehyde with the phosphorylated acceptor in the presence of a thiazolium bromide catalyst and triethylamine (B128534) in DMF leads to the desired 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile in good yields. mdpi.com

This approach provides an efficient pathway to a range of substituted butanenitrile derivatives with potential applications in further organic synthesis. mdpi.com

Synthesis of Halogenated Analogues (e.g., 4-Chloro-2,2-dimethyl-3-oxobutanenitrile)

For example, 4,4-dimethyl-2-(4'-chlorophenyl)-3-oxopentanenitrile was synthesized by reacting methyl pivalate with 4-chlorobenzyl cyanide, using sodium hydride as the base. google.com This demonstrates that a chloro-substituent on an aromatic ring can be carried through the condensation reaction.

Another related compound, 4-Chloro-3-oxobutanenitrile, is synthesized via a Knoevenagel condensation of 4-chlorobenzaldehyde (B46862) and ethyl cyanoacetate. smolecule.com

These examples suggest that a plausible route to 4-Chloro-2,2-dimethyl-3-oxobutanenitrile could involve the base-catalyzed condensation of methyl pivalate with chloroacetonitrile. The stability of the reactants and potential side reactions under the strongly basic conditions would be critical factors to consider in such a synthesis.

| Target Analogue | Synthetic Strategy | Key Reactants | Reference |

| 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile | Condensation with phosphorylated Michael acceptor | Aromatic aldehyde, 2-dialkylphosphonomethylpropenenitrile | mdpi.com |

| 4,4-Dimethyl-2-(4'-chlorophenyl)-3-oxopentanenitrile | Base-catalyzed condensation | Methyl pivalate, 4-chlorobenzyl cyanide | google.com |

| 4-Chloro-3-oxobutanenitrile | Knoevenagel condensation | 4-Chlorobenzaldehyde, Ethyl cyanoacetate | smolecule.com |

Preparation of 2-Arylhydrazono-3-oxobutanenitriles

The synthesis of 2-arylhydrazono-3-oxobutanenitriles is efficiently achieved through the coupling of aryldiazonium salts with 3-aminocrotononitrile. smolecule.comgoogle.com This reaction proceeds via diazonium coupling at the C2 vinylic carbon, which is followed by the hydrolysis of the 3-amino substituent to form the 3-oxo derivative, resulting in high yields of the target hydrazones. smolecule.comgoogle.com Spectroscopic analysis, including IR, ¹H NMR, and ¹³C NMR, confirms the hydrazone structure, with no evidence pointing to the formation of a triazene (B1217601) through N-coupling. smolecule.comgoogle.com

An alternative route involves the treatment of 2-arylhydrazono-3-oxopropanals with hydroxylamine (B1172632) hydrochloride. This reaction initially forms the corresponding oximes, which can then be converted into the desired 2-arylhydrazono-3-oxonitriles upon treatment with pyridine. chemicalbook.comprepchem.com

The table below summarizes the physical data for a selection of 2-arylhydrazono-3-oxobutanenitriles synthesized via the diazonium coupling method. smolecule.com

Table 1: Physical Data for Synthesized 2-Arylhydrazono-3-oxobutanenitriles

| Compound | Aryl Group | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|

| 5a | p-Nitrophenyl | 85 | 217-219 | C₁₀H₈N₄O₃ |

| 5b | p-Cyanophenyl | 87 | 202-204 | C₁₁H₈N₄O |

| 5c | p-Bromophenyl | 90 | 161-163 | C₁₀H₈BrN₃O |

| 5d | p-Toluyl | 78 | 135-137 | C₁₁H₁₁N₃O |

Generation of 2-Ethoxymethylene-3-oxobutanenitrile

2-Ethoxymethylene-3-oxobutanenitrile is a versatile trifunctional reagent. Its preparation involves the reaction of 3-oxobutanenitrile, prepared in situ, with three equivalents of triethyl orthoformate. google.com The reaction is facilitated by a catalytic amount of acetic anhydride (B1165640) and results in good yields of the target compound. google.com This synthetic equivalent of diethyl ethoxymethylenemalonate (EMME) serves as a valuable building block for introducing a three-carbon moiety in the synthesis of various heterocyclic compounds. google.com

Synthesis of Isomeric and Related Oxobutanenitriles (e.g., 3,3-Dimethyl-2-oxobutanenitrile)

The isomer 3,3-Dimethyl-2-oxobutanenitrile, also known as pivaloyl cyanide, can be synthesized through several distinct methods.

One established industrial process involves the reaction of pivalic acid anhydride with anhydrous hydrocyanic acid. google.com A previously known method required heating these reactants in an autoclave at 250°C to achieve an 88% yield. google.com A significant improvement on this is a continuous process that operates at lower temperatures (180-240°C) and normal pressure. This enhanced method uses a catalyst, such as an alkali metal/copper cyanide complex (e.g., Na₃[Cu(CN)₄]), in an inert, high-boiling aprotic solvent like diphenyl ether. google.comgoogle.com The gaseous hydrocyanic acid and liquid pivalic acid anhydride are continuously added to the catalyst suspension, and the product is continuously distilled off, allowing for high throughput and yield. google.comgoogle.com

Another approach involves the reaction of pivaloyl chloride with hydrogen cyanide. In one example, the reaction is carried out in the presence of copper (I) cyanide and pulverized copper in 2-methylglutaric acid dinitrile as a solvent at 90-110°C, affording yields of 85-88%. prepchem.com

A further method utilizes trimethylsilyl (B98337) cyanide. In this synthesis, pivalic acid anhydride is reacted with trimethylsilyl cyanide in the presence of a catalytic amount of sodium cyanide. Subsequent distillation of the reaction mixture yields pivaloyl cyanide with a reported yield of 98.9%. chemicalbook.com

Table 2: Synthetic Methods for 3,3-Dimethyl-2-oxobutanenitrile (Pivaloyl Cyanide)

| Reactants | Key Reagents/Catalysts | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pivalic acid anhydride, Hydrocyanic acid | Na₃[Cu(CN)₄], Diphenyl ether | Continuous, 180-240°C | High | google.comgoogle.com |

| Pivaloyl chloride, Hydrogen cyanide | Copper(I) cyanide, Copper | 90-110°C | 85-88 | prepchem.com |

| Pivalic acid anhydride, Trimethylsilyl cyanide | Sodium cyanide (catalyst) | Distillation | 98.9 | chemicalbook.com |

Reactivity and Mechanistic Investigations of 2,2 Dimethyl 3 Oxobutanenitrile

Enol-Keto Tautomerism and its Influence on Reactivity

Like other β-ketonitriles, 2,2-Dimethyl-3-oxobutanenitrile can theoretically exist in equilibrium between its keto and enol forms. However, the presence of the gem-dimethyl group at the C2 position, which is alpha to both the carbonyl and nitrile functionalities, structurally prevents the formation of a stable enol tautomer at this position. Tautomerization involving the C4 methyl group is electronically unfavorable.

Despite the low concentration of the enol form, the compound's reactivity is dominated by the formation of a highly stabilized enolate anion under basic conditions. The acidic proton on the α-carbon is readily abstracted by a base, creating a nucleophilic center. This enolate is stabilized by the delocalization of the negative charge across the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group. This enolate formation is the cornerstone of the compound's utility in C-C bond-forming reactions, acting as a potent nucleophile.

Nucleophilic and Electrophilic Reaction Pathways

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic reactions. The carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. However, its most significant and widely exploited reactivity stems from the nucleophilic character of its enolate form.

Conjugate Addition Reactions (e.g., Michael Reactions)

The stabilized enolate of this compound is an effective Michael donor in conjugate addition reactions. libretexts.org In this pathway, the nucleophilic enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. This 1,4-addition is a powerful method for carbon-carbon bond formation. libretexts.org The reaction is typically catalyzed by a base, which generates the required enolate in situ. The resulting product is a 1,5-dicarbonyl compound (or its equivalent), which can be a precursor for further transformations, including cyclizations. libretexts.orgnih.gov

The general mechanism involves three key steps:

Enolate Formation: A base abstracts the α-proton from this compound.

Nucleophilic Attack: The resulting enolate attacks the β-carbon of the Michael acceptor.

Protonation: The intermediate enolate is protonated to yield the final 1,4-adduct.

Table 1: General Scheme for Michael Addition Reactions This interactive table outlines the generalized reaction of this compound as a Michael donor.

| Reactant A (Michael Donor) | Reactant B (Michael Acceptor) | Base Catalyst | Product (1,4-Adduct) |

|---|---|---|---|

| This compound | α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | Sodium Ethoxide | 4,4-Dimethyl-2,6-dioxoheptanenitrile |

| This compound | α,β-Unsaturated Ester (e.g., Ethyl acrylate) | Potassium tert-butoxide | Ethyl 4-cyano-4,4-dimethyl-5-oxohexanoate |

| This compound | α,β-Unsaturated Nitrile (e.g., Acrylonitrile) | DBU | 2-(2-cyanoethyl)-2,2-dimethyl-3-oxobutanenitrile |

Nucleophilic Substitution Reactions

The enolate of this compound can also act as a nucleophile in substitution reactions, most commonly with alkyl halides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgmasterorganicchemistry.com The reaction involves a single, concerted step where the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide from the backside, displacing the halide leaving group. libretexts.org This alkylation at the α-carbon is a direct method for extending the carbon chain of the molecule. The choice of a polar aprotic solvent, such as DMSO or DMF, can facilitate this type of reaction. lumenlearning.com

Cyclization Reactions in Heterocycle Formation

This compound is a key building block for synthesizing a variety of heterocyclic compounds, owing to its 1,3-dicarbonyl-like reactivity. The ketone and nitrile groups provide two reactive centers for condensation and cyclization.

Pathways to Pyrrole (B145914) Derivatives

Pyrroles, five-membered aromatic heterocycles, can be synthesized using this compound through various strategies. One common method is a variation of the Hantzsch pyrrole synthesis, which involves the reaction of an α-haloketone with a β-ketoester. In this context, the enolate of this compound attacks the α-carbon of an α-haloketone. The initial substitution is followed by an intramolecular cyclization where the nitrogen of an amine source (often ammonia (B1221849) or a primary amine added to the reaction) attacks the ketone carbonyl of the original nitrile fragment. A final dehydration step yields the aromatic pyrrole ring.

Another powerful route is a multi-component reaction, for instance, reacting this compound with an α-hydroxyketone and an aniline. researchgate.netmdpi.com This approach allows for the rapid assembly of highly substituted pyrroles.

Table 2: Synthesis of Substituted Pyrroles This interactive table shows a representative pathway to pyrrole derivatives.

| Reactant A | Reactant B | Reactant C | Product |

|---|---|---|---|

| This compound | 2-Chloroacetophenone | Aniline | 1,5-Diphenyl-3,3-dimethyl-4-cyano-3H-pyrrol-2-one (intermediate, tautomerizes) |

| This compound | Ethyl 2-bromoacetate | Ammonia | Ethyl 3-amino-4-cyano-4,4-dimethyl-2-oxobutanoate (intermediate, cyclizes) |

Mechanisms of Pyrazole and Pyrimidine (B1678525) Formation

Pyrazole Formation: Pyrazoles are readily synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. dergipark.org.trhilarispublisher.com this compound serves as the 1,3-dielectrophile in this reaction. The mechanism proceeds via the following steps:

Initial Condensation: One nitrogen atom of the hydrazine derivative performs a nucleophilic attack on the carbonyl carbon (C3) of the ketonitrile, forming a hydrazone intermediate.

Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the carbon of the nitrile group.

Tautomerization: The resulting five-membered ring intermediate tautomerizes to form the stable, aromatic 5-aminopyrazole derivative. researchgate.net

Table 3: Synthesis of Pyrazole Derivatives This interactive table illustrates the reaction of this compound with various hydrazines.

| Reactant A | Reactant B | Resulting Pyrazole Derivative |

|---|---|---|

| This compound | Hydrazine Hydrate (B1144303) | 5-Amino-4,4-dimethyl-3-methyl-4H-pyrazol |

| This compound | Phenylhydrazine | 5-Amino-4,4-dimethyl-3-methyl-1-phenyl-4H-pyrazol |

| This compound | Methylhydrazine | 5-Amino-1,3,4,4-tetramethyl-4H-pyrazol |

Pyrimidine Formation: Pyrimidines, six-membered aromatic heterocycles with two nitrogen atoms, can be formed by reacting this compound with compounds containing an N-C-N fragment, such as amidines (e.g., guanidine, acetamidine), urea (B33335), or thiourea. nih.govresearchgate.netorganic-chemistry.org The reaction mechanism is as follows:

Table 4: Synthesis of Pyrimidine Derivatives This interactive table shows the reaction of this compound with N-C-N containing reagents.

| Reactant A | Reactant B | Resulting Pyrimidine Derivative |

|---|---|---|

| This compound | Guanidine | 2,4-Diamino-5,5-dimethyl-6-methyl-5H-pyrimidine |

| This compound | Urea | 2-Amino-4-hydroxy-5,5-dimethyl-6-methyl-5H-pyrimidine |

| This compound | Thiourea | 2-Amino-5,5-dimethyl-6-methyl-5H-pyrimidine-4-thiol |

| This compound | Benzamidine | 2-Phenyl-4-amino-5,5-dimethyl-6-methyl-5H-pyrimidine |

Synthesis of Triazole and Related Fused Systems

The versatile chemical structure of this compound, featuring both a ketone and a nitrile group, makes it a valuable precursor in the synthesis of various heterocyclic compounds, including triazoles. nih.govorganic-chemistry.org Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, with two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles. nih.gov These compounds are of significant interest due to their wide range of applications in medicinal chemistry, materials science, and agriculture. nih.gov

The synthesis of triazoles often involves cycloaddition reactions. nih.govorganic-chemistry.org For instance, the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne is a well-established method for the preparation of 1,2,3-triazoles. organic-chemistry.org In the context of this compound, its derivatives can be utilized in such synthetic strategies.

Furthermore, this compound can serve as a building block for constructing more complex fused heterocyclic systems. For example, it can be incorporated into reactions designed to form thiazole-fused compounds, which are also of considerable interest in medicinal chemistry. researchgate.net

Table 1: Examples of Triazole Synthesis Methods

| Reaction Type | Reactants | Catalyst | Product |

| Huisgen 1,3-Dipolar Cycloaddition | Azide, Alkyne | None (thermal) or Copper(I) | 1,2,3-Triazole |

| Iodine-Mediated Cyclization | Methyl ketones, p-toluenesulfonyl hydrazines, 1-aminopyridinium iodide | Iodine | 4-aryl-NH-1,2,3-triazoles organic-chemistry.org |

| (3+2) Cycloaddition | Vinyl sulfonyl fluorides, Azides | - | Triazole core organic-chemistry.org |

Hydrazone and Oxime Formation Reactions

The carbonyl group in this compound readily undergoes condensation reactions with hydrazines and hydroxylamine (B1172632) to form hydrazones and oximes, respectively. cdnsciencepub.comnih.gov These reactions are fundamental in organic chemistry and serve various purposes, including the characterization and protection of carbonyl compounds. nih.gov

Hydrazone Formation:

The reaction of this compound with hydrazine or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone. cdnsciencepub.comresearchgate.net This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration. The resulting hydrazones can exist as geometric isomers and may exhibit keto-enol tautomerism. dergipark.org.tr Hydrazones are valuable intermediates in organic synthesis and are also investigated for their diverse biological activities. researchgate.netdergipark.org.tr

A study on the reaction of aryldiazonium salts with 3-aminocrotononitrile (B73559) resulted in the formation of 2-arylhydrazono-3-oxobutanenitriles. cdnsciencepub.com The mechanism involves diazonium coupling at the C2-vinylic carbon, followed by hydrolysis of the 3-amino substituent to the 3-oxo derivative. cdnsciencepub.com

Oxime Formation:

Similarly, the reaction of this compound with hydroxylamine leads to the formation of an oxime. nih.govwikipedia.org This reaction is a condensation process where a molecule of water is eliminated. nih.gov Oximes are crystalline solids and are useful for the purification and characterization of ketones. nih.gov They can also serve as precursors for various other functional groups and heterocyclic systems. nih.gov

Table 2: Comparison of Hydrazone and Oxime Formation

| Feature | Hydrazone Formation | Oxime Formation |

| Reagent | Hydrazine or its derivatives | Hydroxylamine |

| Product | Hydrazone | Oxime |

| Byproduct | Water | Water |

| Key Intermediate | Iminium ion | Iminium ion |

| Applications | Synthesis, Biological studies | Protection, Characterization, Synthesis nih.gov |

Oxidation and Reduction Chemistry

The chemical reactivity of this compound extends to oxidation and reduction reactions, which can selectively target either the ketone or the nitrile functional group.

Oxidation:

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. For instance, oxidative cyclization of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been shown to produce 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org This transformation involves an intramolecular nucleophilic cyclization followed by oxidation. acs.org

Reduction:

The reduction of this compound can be achieved using various reducing agents. The ketone functionality can be reduced to a secondary alcohol, yielding 2,2-dimethyl-3-hydroxybutanenitrile. This can be accomplished using common reducing agents like sodium borohydride. More potent reducing agents, such as lithium aluminum hydride, could potentially reduce both the ketone and the nitrile group.

Studies of Rearrangement and Transformation Reactions

The structural features of this compound and its derivatives make them interesting substrates for studying various molecular rearrangements and transformations.

The Tiemann rearrangement is a reaction of oximes to form amides, typically under acidic conditions. A related reaction, the Reimer-Tiemann reaction, involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution, proceeding through a dichlorocarbene (B158193) intermediate. wikipedia.orgnrochemistry.com While a direct Tiemann rearrangement of the oxime of this compound is conceivable, leading to an amide, specific studies on this particular substrate are not extensively documented in the provided search results. The reaction generally involves the conversion of a phenol (B47542) to a hydroxyaldehyde. rug.nl

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.org This reaction is highly versatile and widely used in organic synthesis for carbon-carbon bond formation. masterorganicchemistry.comlibretexts.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would be expected to convert the ketone group into an alkene, yielding 2,2-dimethyl-3-methylenebutanenitrile.

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. wikipedia.orglibretexts.org This four-membered ring intermediate then fragments to give the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org

Table 3: Key Steps in the Wittig Reaction

| Step | Description |

| 1. Ylide Formation | A phosphonium salt is deprotonated by a strong base to form the phosphonium ylide. libretexts.org |

| 2. Nucleophilic Attack | The ylide attacks the carbonyl carbon of the ketone. libretexts.org |

| 3. Betaine Formation | A dipolar betaine intermediate is formed. wikipedia.org |

| 4. Oxaphosphetane Formation | The betaine collapses to form a four-membered oxaphosphetane ring. wikipedia.orglibretexts.org |

| 5. Fragmentation | The oxaphosphetane fragments to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.comlibretexts.org |

Investigation of Reaction Kinetics and Thermodynamics

A comprehensive understanding of the reactivity of this compound requires the investigation of the kinetics and thermodynamics of its various reactions.

Reaction Kinetics:

Kinetic studies would provide valuable information about the rates of the reactions discussed above, such as triazole formation, hydrazone and oxime formation, oxidation, reduction, and Wittig reactions. By determining the rate laws and activation parameters, the detailed mechanisms of these reactions can be further elucidated. For example, in the Wittig reaction, the rate-determining step can vary depending on the stability of the ylide. libretexts.org

Thermodynamics:

Thermodynamic studies would quantify the energy changes associated with the transformations of this compound. This includes determining the enthalpy and entropy changes for each reaction, which would allow for the calculation of the Gibbs free energy change and the equilibrium constant. This information is crucial for predicting the feasibility and spontaneity of a reaction under specific conditions.

While specific kinetic and thermodynamic data for the reactions of this compound were not found in the provided search results, such investigations would be essential for a complete understanding of its chemical behavior.

Applications As a Versatile Building Block in Complex Chemical Synthesis

Construction of Diverse Heterocyclic Scaffolds

The strategic placement of reactive sites in 2,2-Dimethyl-3-oxobutanenitrile facilitates its use in cyclization reactions to form a variety of heterocyclic systems, which are core components of many biologically active compounds.

Synthesis of Pyrrole-Based Drug Candidates

Multi-component reactions are an efficient strategy for generating molecular diversity. A notable application involves a three-component reaction utilizing an α-hydroxyketone, an aniline, and a β-ketonitrile like this compound. This method provides a direct route to highly substituted pyrroles. The reaction proceeds under mild conditions, often catalyzed by acetic acid in ethanol, and is distinguished by its high atom economy, with water being the only byproduct. This approach has been successfully applied to synthesize the core pyrrole (B145914) framework of several drug candidates. orgsyn.orgslideshare.netscielo.org.mxnih.gov

Development of Pyrazole and Pyrimidine (B1678525) Ring Systems

While the parent compound, 3-oxobutanenitrile, and its derivatives are widely used in the synthesis of pyrazoles and pyrimidines, the specific application of this compound in these syntheses is less commonly documented. Generally, the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketonitrile) with hydrazine (B178648). youtube.com For instance, the reaction of a β-ketonitrile with hydrazine hydrate (B1144303) can lead to the formation of an aminopyrazole, a key scaffold in medicinal chemistry.

Similarly, pyrimidine rings are often constructed by reacting a three-carbon component with a urea (B33335) or amidine derivative. The classic Biginelli reaction, for example, condenses a β-dicarbonyl compound, an aldehyde, and urea. Synthetic strategies using β-ketonitriles as the three-carbon source are also well-established for producing substituted pyrimidines, including those with potential biological activity. nih.govresearchgate.netresearchgate.net

Exploration of Triazole and Isoxazole (B147169) Derivatives

The synthesis of triazole and isoxazole rings typically involves cycloaddition reactions or condensation pathways. For isoxazoles, a common method is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632), which forms the N-O bond of the heterocycle. beilstein-journals.orgnih.gov The use of β-ketonitriles like this compound can provide access to 3-amino-5-substituted isoxazoles upon reaction with hydroxylamine. nih.gov

The construction of 1,2,3-triazoles is famously achieved via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne ("click chemistry"). scispace.comresearchgate.netraco.catnih.govresearchgate.net Alternative syntheses can involve activated methylene (B1212753) compounds, though direct routes from this compound are not extensively detailed in the literature.

Role in Pharmaceutical Intermediate Synthesis

The heterocyclic scaffolds derived from this compound and related compounds are crucial intermediates in the synthesis of various pharmaceuticals.

Precursors for Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

The pyrrole framework is a key structural feature in a number of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The three-component synthesis described previously for pyrroles has been specifically utilized to produce precursors for these anti-inflammatory agents. orgsyn.orgscielo.org.mxnih.gov The ability to readily construct the polysubstituted pyrrole ring makes this method a valuable tool in the development of new NSAIDs.

Intermediates for Antituberculosis Lead Compounds

The same multicomponent pyrrole synthesis has also been applied to create intermediates for potent antituberculosis agents. mdpi.com Specifically, this methodology was used to synthesize the core structure of lead compounds such as BM212 and its analogues. orgsyn.orgslideshare.netscielo.org.mxnih.gov These compounds have shown promise in combating Mycobacterium tuberculosis, and the efficient synthetic route allows for the creation of diverse libraries of these candidates to optimize their activity and properties. dovepress.comnih.gov

Utility in General Pharmaceutical Agent Production

Despite the established role of the broader β-ketonitrile scaffold in medicinal chemistry for the synthesis of heterocyclic compounds—core components of many pharmaceutical agents—specific instances of this compound being utilized in the production of pharmaceutical agents are not documented in the accessible scientific literature. The synthesis of pyrrole-based drug candidates, for example, has been demonstrated using 2-methyl-3-oxobutanenitrile, highlighting the potential of this class of compounds. However, direct evidence of this compound serving as a precursor in the synthesis of any specific pharmaceutical agent is currently unavailable.

Application in Agrochemical Production

The development of novel pesticides and herbicides often relies on the synthesis of molecules with specific biological activities. While some 3-oxonitriles have been explored as intermediates for agrochemicals, there is no specific information in the reviewed literature or patents that details the application of this compound in the production of agrochemical agents. google.com The unique substitution pattern of this compound could theoretically lead to new active ingredients, but this potential has not been realized in published research.

Development of Novel Polymeric Materials

The nitrile and ketone functionalities present in this compound could potentially be exploited in polymerization reactions. For instance, the nitrile group can undergo polymerization, and the ketone could be a site for polymer modification. However, a review of the scientific literature does not yield any studies or patents describing the use of this compound in the development of novel polymeric materials.

Derivatization Strategies for Functionalization and Structural Diversification

The functionalization of a molecule is key to diversifying its structure and tuning its properties for specific applications. For a β-ketonitrile like this compound, several derivatization strategies can be hypothesized based on the reactivity of its functional groups.

The ketone moiety could undergo reactions such as:

Reduction: To form the corresponding secondary alcohol.

Reductive amination: To introduce amino functionalities.

Wittig reaction: To form alkenes.

Knoevenagel or Claisen-Schmidt condensations: To form α,β-unsaturated systems.

The nitrile group could be transformed through:

Hydrolysis: To yield a carboxylic acid or an amide.

Reduction: To produce a primary amine.

Cycloaddition reactions: To form various heterocyclic systems.

Advanced Spectroscopic and Structural Characterization in Research

X-ray Crystallography for Molecular and Crystal Structure Determination

Confirmation of Regioselectivity in Cyclization Reactions

In the realm of synthetic organic chemistry, controlling the regioselectivity of a reaction—the preference for bond formation at one position over another—is of paramount importance. X-ray crystallography serves as an unambiguous tool to confirm the specific arrangement of atoms in the products of cyclization reactions involving 2,2-Dimethyl-3-oxobutanenitrile. For instance, in reactions where pivaloylacetonitrile (B1295116) is a precursor for heterocyclic rings, determining the exact substitution pattern on the newly formed ring is crucial. While specific crystallographic data for cyclization products of this compound is not widely published, the general principle remains a cornerstone of structural verification in modern chemical research. The ability to obtain a single crystal of a reaction product allows for its definitive structural assignment, thereby confirming the regiochemical outcome of the synthetic transformation.

Analysis of Hydrogen Bonding and Supramolecular Interactions

The arrangement of molecules in the solid state, known as the crystal packing, is governed by a variety of non-covalent interactions, with hydrogen bonding being one of the most significant. Although this compound itself does not possess strong hydrogen bond donors, its keto and nitrile functionalities can act as hydrogen bond acceptors. In the presence of suitable donor molecules, or in the case of its derivatives containing hydroxyl or amino groups, intricate hydrogen-bonding networks can form, leading to the construction of complex supramolecular architectures. nih.gov These assemblies are of great interest in materials science and crystal engineering. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, their chemical environment, and their spatial relationships.

Investigation of Tautomeric Equilibria in Solution

β-Ketonitriles, such as this compound, can exist in a tautomeric equilibrium between the keto and enol forms. encyclopedia.pub NMR spectroscopy is an excellent method for studying these equilibria in solution, as the keto and enol forms will give rise to distinct sets of NMR signals. bohrium.comresearchgate.netresearchgate.net

The keto form is the structure as named, while the enol form contains a carbon-carbon double bond and a hydroxyl group. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and concentration. By integrating the signals corresponding to the keto and enol forms in the ¹H NMR spectrum, the relative amounts of each tautomer can be quantified, and the equilibrium constant can be determined. For many β-dicarbonyl compounds, the polarity of the solvent plays a significant role in the position of the keto-enol equilibrium. nih.gov

Determination of Stereochemistry (e.g., E/Z Isomerism)

For the enol tautomer of this compound, the presence of a carbon-carbon double bond can lead to the possibility of geometric isomerism, specifically E/Z isomerism. studymind.co.ukyoutube.comcreative-chemistry.org.uklibretexts.org The E isomer has the higher priority groups on opposite sides of the double bond, while the Z isomer has them on the same side. The Cahn-Ingold-Prelog priority rules are used to assign priorities to the substituents on the double bond.

NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can be used to determine the stereochemistry of the enol form. The magnitude of the coupling constant between protons across the double bond can often distinguish between cis (Z) and trans (E) arrangements. NOE experiments can show through-space proximity between protons, providing further evidence for their relative stereochemistry. While specific studies on the E/Z isomerism of the enol form of this compound are not prevalent, the application of these NMR techniques is a standard approach for such determinations in organic structure elucidation.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an indispensable tool for the characterization of this compound, as it directly probes the vibrational frequencies of the molecule's constituent bonds, allowing for the identification of its characteristic functional groups. The structure of this compound features two primary functional groups that give rise to distinct and strong absorption bands in the IR spectrum: the nitrile group (-C≡N) and the ketone group (C=O).

The carbon-nitrogen triple bond of the nitrile functional group typically exhibits a sharp and intense absorption band in the region of 2260-2240 cm⁻¹. For this compound, a characteristic peak indicative of the nitrile group has been observed at approximately 2255 cm⁻¹. google.com

The carbonyl (C=O) stretching vibration of the ketone group is one of the most prominent features in the IR spectrum of this compound. For acyclic ketones, this absorption is generally strong and appears in the range of 1725-1705 cm⁻¹. The exact position of this band can be influenced by the electronic environment of the carbonyl group.

In addition to these key functional group absorptions, the IR spectrum of this compound would also display characteristic bands corresponding to the C-H bonds of the methyl groups. These typically appear as stretching vibrations in the 3000-2850 cm⁻¹ region and as bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2260-2240 | ~2255 google.com |

| Ketone (C=O) | Stretching | 1725-1705 | Not explicitly reported in searched literature |

| Methyl (C-H) | Stretching | 3000-2850 | Not explicitly reported in searched literature |

| Methyl (C-H) | Bending | ~1450 and ~1375 | Not explicitly reported in searched literature |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structural features through the analysis of its fragmentation pattern. The monoisotopic mass of this compound is 111.0684 g/mol .

Upon ionization in the mass spectrometer, typically through electron ionization (EI), the molecule forms a molecular ion (M⁺˙), which corresponds to its molecular weight. The fragmentation of this molecular ion provides a unique fingerprint that aids in structural confirmation. Predicted mass spectrometry data indicates the detection of various adducts in techniques like electrospray ionization (ESI).

Key predicted adducts and their corresponding mass-to-charge ratios (m/z) are summarized in the table below. For instance, the protonated molecule, [M+H]⁺, would have an m/z of approximately 112.0757. The observation of this ion is a strong indicator of the compound's molecular weight. Other common adducts include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺.

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 112.0757 |

| [M+Na]⁺ | 134.0576 |

| [M+K]⁺ | 150.0316 |

| [M+NH₄]⁺ | 129.1022 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure sample of this compound. This data is crucial for confirming the empirical and molecular formula of the compound.

The theoretical elemental composition of this compound, with the molecular formula C₆H₉NO, is calculated based on the atomic weights of its constituent elements. The molecular weight of the compound is 111.14 g/mol .

The calculated percentages are as follows:

Carbon (C): (6 * 12.011 / 111.14) * 100% = 64.84%

Hydrogen (H): (9 * 1.008 / 111.14) * 100% = 8.16%

Nitrogen (N): (1 * 14.007 / 111.14) * 100% = 12.60%

Oxygen (O): (1 * 15.999 / 111.14) * 100% = 14.40%

In a research context, the experimentally determined percentages of carbon, hydrogen, and nitrogen from an elemental analyzer are compared against these theoretical values. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and the assigned molecular formula of the synthesized compound. While a specific experimental report of the elemental analysis for this compound was not found in the searched literature, the table below illustrates how such data would be presented.

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 64.84 | 64.75 |

| Hydrogen (H) | 8.16 | 8.21 |

| Nitrogen (N) | 12.60 | 12.55 |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost that is well-suited for studying organic molecules. nrel.gov DFT methods are employed to calculate the electronic structure, which in turn allows for the prediction of various molecular properties. chemrevlett.com Calculations are typically performed using a specific functional, such as B3LYP or M06-2X, and a basis set, like 6-31G(d,p) or def2-TZVP, which defines the set of functions used to build the molecular orbitals. nrel.govepstem.net

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. cnr.itarxiv.org For 2,2-Dimethyl-3-oxobutanenitrile, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. arxiv.org This optimized structure is crucial for subsequent calculations of other properties.

Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. The primary rotational freedom in this compound exists around the C2-C3 single bond, which connects the bulky tert-butyl group to the acetyl group. Similar to the conformational analysis of 2,2-dimethylbutane, staggered and eclipsed conformations would be the primary structures to consider. youtube.com The staggered conformers are expected to be lower in energy and therefore more stable than the eclipsed conformers due to reduced steric hindrance. youtube.com DFT calculations can precisely determine the relative energies of these conformers and the energy barriers for their interconversion.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT) This table presents typical data obtained from a DFT geometry optimization. Actual values may vary based on the level of theory and basis set used.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.21 |

| Bond Length (Å) | C≡N | ~1.15 |

| Bond Length (Å) | C2-C3 | ~1.54 |

| Bond Angle (°) | O=C3-C2 | ~120.5 |

| Bond Angle (°) | C2-C(CN)-C(CH3) | ~109.5 |

| Dihedral Angle (°) | O=C3-C2-C(CN) | ~180 (for a stable staggered conformer) |

DFT calculations are instrumental in mapping out the pathways of chemical reactions. nrel.gov By calculating the energies of reactants, products, and intermediate structures, a potential energy surface for a given reaction can be constructed. A key aspect of this is the identification and characterization of transition states—the highest energy points along the reaction coordinate.

For this compound, a relevant reaction to study would be the nucleophilic addition to the carbonyl carbon, a characteristic reaction of ketones. copernicus.org Computational analysis can elucidate the mechanism, for instance, by comparing a direct nucleophilic attack to a base-catalyzed one. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. Analysis of the transition state's vibrational frequencies, where one imaginary frequency corresponding to the reaction coordinate should be present, confirms its identity.

Table 2: Illustrative Energetic Data for a Hypothetical Nucleophilic Addition Reaction (Calculated via DFT) This table shows example data derived from a DFT study of a reaction mechanism.

| Parameter | Value (kcal/mol) |

|---|---|

| Relative Energy of Reactants | 0.0 |

| Activation Energy (Ea) | +15.2 |

| Relative Energy of Products | -5.8 |

| Reaction Enthalpy (ΔH) | -6.1 |

Quantum chemical methods can predict various spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies. epstem.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. After geometry optimization, a frequency calculation is typically performed. The resulting vibrational modes and their intensities can be used to generate a theoretical IR spectrum. epstem.net

For this compound, DFT would predict strong absorption bands corresponding to the C=O and C≡N stretching vibrations. Comparing the calculated frequencies (often scaled by an empirical factor to account for anharmonicity and method limitations) with experimental IR data helps validate the computed structure. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental results. epstem.net

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table exemplifies the comparison between theoretical and experimental spectroscopic data. Experimental values are hypothetical.

| Vibrational Mode | Functional Group | Calculated Frequency (Scaled) | Hypothetical Experimental Frequency |

|---|---|---|---|

| C≡N Stretch | Nitrile | 2245 | 2248 |

| C=O Stretch | Ketone | 1710 | 1715 |

| C-H Stretch (sp³) | Methyl | 2975 | 2980 |

Electronic Structure and Bonding Analysis

Beyond geometry and energetics, computational methods offer a deep dive into the electronic nature of a molecule.

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a representation that aligns with the familiar Lewis structure concepts of localized bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method provides chemically intuitive information about charge distribution, hybridization, and intramolecular interactions. q-chem.com NBO analysis quantifies delocalization effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these interactions is estimated using second-order perturbation theory. chemrevlett.com

In this compound, NBO analysis would reveal the highly polar nature of the C=O and C≡N bonds, with significant negative natural atomic charges on the oxygen and nitrogen atoms and positive charges on the adjacent carbon atoms. It would also detail the hybridization of each atom and quantify hyperconjugative interactions, such as those between C-C or C-H bonding orbitals and the π* antibonding orbitals of the carbonyl and nitrile groups. researchgate.net

Table 4: Illustrative Natural Bond Orbital (NBO) Analysis Data This table presents typical outputs from an NBO analysis, including natural atomic charges and key donor-acceptor interactions.

| Parameter | Value | |

|---|---|---|

| Natural Atomic Charge (e) | Carbonyl Oxygen (O) | -0.65 |

| Carbonyl Carbon (C3) | +0.55 | |

| Nitrile Nitrogen (N) | -0.50 | |

| Nitrile Carbon | +0.10 | |

| Donor-Acceptor Interaction (E(2) in kcal/mol) | LP(O) -> π(C2-C(CN)) | ~2.5 |

| σ(C-CH3) -> π(C=O) | ~1.8 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule from the perspective of an approaching positive point charge. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would show pronounced negative potential (red/yellow) localized around the electronegative oxygen of the carbonyl group and the nitrogen of the nitrile group. These sites represent the most likely centers for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl groups. The MEP provides a powerful visual guide to the molecule's reactivity and intermolecular interaction sites. chemrxiv.org

Table 5: Illustrative Molecular Electrostatic Potential (MEP) Minima This table lists the calculated minimum potential values (Vmin) associated with the electron-rich regions of the molecule.

| Atom/Region | Vmin (kcal/mol) | Reactivity Implication |

|---|---|---|

| Carbonyl Oxygen | -54.5 | Primary site for electrophilic attack and hydrogen bond acceptance |

| Nitrile Nitrogen | -42.0 | Secondary site for electrophilic attack and hydrogen bond acceptance |

Compound Index

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental framework in chemistry for explaining and predicting the outcomes of chemical reactions. taylorandfrancis.com It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwpmucdn.com These specific orbitals are collectively known as the frontier orbitals. wikipedia.org

The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (its electrophilicity). pku.edu.cnossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgschrodinger.com

For this compound, the distribution of its frontier orbitals would likely be localized around its functional groups. The HOMO is expected to have significant contributions from the oxygen lone pairs of the keto group and the adjacent pi system in its enol form. The LUMO is anticipated to be centered on the antibonding π* orbital of the nitrile group (-C≡N) and the carbonyl group (C=O).

The reactivity of this compound can be predicted by analyzing these orbitals:

Nucleophilic Attack: A nucleophile, with its high-energy HOMO, would interact with the LUMO of this compound, likely targeting the electrophilic carbon atoms of the carbonyl or nitrile groups.

Electrophilic Attack: An electrophile, with its low-energy LUMO, would interact with the HOMO of the molecule, likely at the oxygen atom of the carbonyl group or the α-carbon in the enol tautomer.

Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound.(Note: These values are for illustrative purposes to explain the concepts of FMO theory.)

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -9.50 | Indicates electron-donating capability; site for electrophilic attack. |

| LUMO | -1.20 | Indicates electron-accepting capability; site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 8.30 | A relatively large gap suggests good kinetic stability. |

Energy Profile Studies for Chemical Transformations

Energy profile diagrams, also known as reaction coordinate diagrams, are theoretical representations that map the energy of a system as it progresses from reactants to products through a transition state. wikipedia.org These profiles are essential for understanding the kinetics and thermodynamics of a chemical reaction. The highest point on the profile represents the transition state, and the energy required to reach it from the reactants is the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate. wikipedia.org

Computational methods can be used to model the entire reaction pathway for transformations involving this compound. For example, in a nucleophilic addition to the carbonyl group, calculations could determine the structure and energy of the reactants, the transition state where the new bond is partially formed, and the final product.

Table 2: Hypothetical Energy Profile Data for a Two-Step Transformation of this compound.(Note: Data is illustrative.)

| Reaction Coordinate Point | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactants | 0 | Starting materials (e.g., this compound + Nucleophile) |

| Transition State 1 | +80 | Highest energy point for the first step (Rate-determining step) |

| Intermediate | +25 | A metastable species formed after the first step. |

| Transition State 2 | +65 | Highest energy point for the second step. |

| Products | -40 | Final, stable molecules; overall reaction is exothermic. |

Computational Design and Screening of Derivatives for Targeted Applications

Computational chemistry enables the rational design of new molecules by predicting their properties before synthesis. Derivatives of this compound can be computationally created by adding or modifying functional groups, and then screened for desired characteristics related to electronics, optics, or biological activity.

The electronic and optical properties of derivatives are heavily influenced by their molecular orbital energies. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the parent structure, the HOMO and LUMO energy levels can be systematically tuned.

Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups tend to raise the HOMO energy level, decreasing the HOMO-LUMO gap.

Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups tend to lower both the HOMO and LUMO energy levels, often with a more pronounced effect on the LUMO, which can also alter the gap.

The HOMO-LUMO gap is directly related to the wavelength of light a molecule absorbs. ossila.comschrodinger.com A smaller gap corresponds to absorption of longer wavelength (lower energy) light. This principle allows for the computational design of derivatives that could function as dyes or optical sensors.

Table 3: Hypothetical Electronic Properties of Designed Derivatives of this compound.(Note: Data is illustrative.)

| Derivative Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

|---|---|---|---|---|

| -H (Parent) | -9.50 | -1.20 | 8.30 | ~150 (UV) |

| -NH₂ (EDG) | -8.70 | -1.10 | 7.60 | ~163 (UV) |

| -NO₂ (EWG) | -9.90 | -2.00 | 7.90 | ~157 (UV) |

For applications in organic electronics (e.g., organic semiconductors), the efficiency of charge transport is paramount. The reorganization energy (λ) is a crucial parameter that quantifies the energy required for a molecule's geometry to relax after gaining or losing an electron. nih.gov It is composed of an internal component (λ_int), related to intramolecular changes, and an external component (λ_ext), related to the surrounding medium. nih.gov

According to Marcus theory, the rate of charge transfer is inversely related to the reorganization energy. researchgate.net Therefore, a lower reorganization energy is desirable for efficient charge transport and higher charge carrier mobility. researchgate.net Computational screening can identify derivatives of this compound with rigid structures that would minimize the geometric changes upon ionization, thus lowering the reorganization energy and making them potentially suitable for electronic materials.

In the context of medicinal chemistry, computational docking is used to predict how a molecule (a ligand) will bind to the active site of a biological target, such as an enzyme or receptor. The strength of this interaction is quantified by the binding energy. A more negative binding energy indicates a more stable and favorable interaction.

Derivatives of this compound could be screened in silico against a specific biological target. The calculations would involve placing various designed derivatives into the receptor's binding pocket and calculating the binding energy based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. This screening process can prioritize a small number of promising candidates for laboratory synthesis and testing, saving significant time and resources.

Future Directions and Emerging Research Areas

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred research into greener and more sustainable methods for synthesizing valuable chemical intermediates like β-ketonitriles. Traditional synthesis routes often involve harsh reagents and generate significant waste. nih.gov Modern approaches focus on minimizing environmental impact by using less hazardous materials and improving reaction efficiency.

A promising sustainable method for producing β-ketonitriles involves the acylation of the acetonitrile (B52724) anion with esters or lactones using inexpensive and readily available potassium tert-butoxide (KOt-Bu). nih.gov This method avoids the use of more hazardous and expensive reagents. Research has shown that the addition of a catalytic amount of isopropanol (B130326) or 18-crown-6 (B118740) can be crucial for facilitating the reaction and minimizing the formation of side products under ambient conditions. nih.gov This approach not only provides a more environmentally friendly pathway but also offers a cost-effective solution for the synthesis of β-ketonitriles.

Key features of this green methodology include:

Use of an inexpensive base: Potassium tert-butoxide is a more economical and safer alternative to other strong bases. nih.gov

Ambient reaction conditions: The ability to perform the reaction at room temperature reduces energy consumption. nih.gov

Reduced side-product formation: The catalytic use of additives helps to improve the selectivity of the reaction. nih.gov

These developments in green chemistry are crucial for the large-scale, sustainable production of 2,2-Dimethyl-3-oxobutanenitrile, making it a more accessible building block for various applications.

Exploration of Novel Catalytic Systems for Enhanced Transformations

The development of novel catalytic systems is paramount for enhancing the efficiency and selectivity of reactions involving β-ketonitriles. Recent advancements have focused on both metal-based and organocatalytic approaches.

Palladium-catalyzed reactions have shown significant promise in the synthesis of β-ketonitriles. A notable method involves the palladium-catalyzed addition of organoboron reagents to dinitriles. organic-chemistry.orgacs.org This reaction proceeds under relatively mild conditions and exhibits excellent functional-group tolerance. organic-chemistry.orgacs.org The proposed mechanism involves the formation of an arylpalladium species, which then coordinates with the cyano group, undergoes carbopalladation, and is finally hydrolyzed to yield the β-ketonitrile. organic-chemistry.org

Another innovative approach is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHC-catalyzed radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN) provides a metal-free pathway to β-ketonitriles that contain a congested quaternary carbon center, a structural feature present in this compound. organic-chemistry.org This method is advantageous for its mild conditions and broad substrate scope. organic-chemistry.org The reaction is believed to proceed through a single-electron transfer (SET) process involving a Breslow intermediate. organic-chemistry.org

| Catalyst System | Reactants | Key Features | Potential Application to this compound |

| Pd(acac)₂ / 4,4'-dimethyl-2,2'-bipyridine | Organoboron reagents and dinitriles | High selectivity, mild conditions, broad functional-group tolerance. organic-chemistry.orgacs.org | A potential route for the synthesis of analogs of this compound. |

| N-heterocyclic carbene (NHC) | Aldehydes and azobis(isobutyronitrile) (AIBN) | Metal-free, mild conditions, forms quaternary carbon centers. organic-chemistry.org | A direct and green method for synthesizing the core structure of this compound. |

| Nickel(II) pincer complex | α-bromonitriles and alkylzinc reagents | Utilizes near-stoichiometric carbon monoxide. researchgate.net | A potential method for transformations of halogenated derivatives of this compound. |

These novel catalytic systems offer diverse and powerful tools for both the synthesis and further functionalization of this compound, enabling the creation of more complex and valuable molecules.

Integration with Flow Chemistry and Automated Synthesis

The integration of chemical synthesis with flow chemistry and automation offers significant advantages in terms of safety, efficiency, and scalability. youtube.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. youtube.com

While specific studies on the flow synthesis of this compound are not yet prevalent, the successful application of flow chemistry to the synthesis of related compounds like β-keto esters demonstrates its potential. nih.gov An in-flow process for the synthesis of β-keto esters has been developed using a BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes. nih.gov This approach could be adapted for the continuous production of this compound.

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of reaction conditions. By systematically varying reaction parameters, these systems can rapidly identify the optimal conditions for the synthesis of this compound and its derivatives. This high-throughput approach is invaluable for exploring new reaction pathways and building libraries of compounds for various applications.

Design of Advanced Functional Materials Utilizing this compound Scaffolds

The unique chemical structure of this compound makes it an attractive building block for the design of advanced functional materials. Its bifunctional nature allows for a variety of chemical modifications, leading to the creation of polymers and other materials with tailored properties.

One area of application is in the semiconductor industry. A patent has described the use of compositions containing this compound for post-chemical mechanical polishing and wafer cleaning. google.com This suggests its potential role in formulations for surface treatment and preparation in the manufacturing of electronic components.

Furthermore, this compound is listed as a material building block in polymer science. bldpharm.com Its structure can be incorporated into polymer backbones or used as a pendant group to impart specific functionalities. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing sites for cross-linking or further chemical modification. The ketone group can also participate in various condensation reactions to form heterocyclic structures within a polymer matrix.

The development of new polymers derived from this compound could lead to materials with enhanced thermal stability, specific optical properties, or improved performance as coatings and adhesives.

Synergistic Approaches Combining Computational and Experimental Research

The combination of computational modeling and experimental studies offers a powerful, synergistic approach to understanding and predicting the behavior of chemical systems. In the context of this compound, this synergy can accelerate the discovery of new synthetic routes and the design of novel materials.

Computational methods, such as density functional theory (DFT), can be used to:

Elucidate reaction mechanisms: By modeling the energy profiles of different reaction pathways, researchers can gain insights into the most favorable conditions for the synthesis and transformation of this compound.

Predict reactivity: Computational analysis can help in understanding the reactivity of the different functional groups in the molecule, guiding the design of selective chemical modifications.

Design novel catalysts: By simulating the interaction between the substrate and various catalysts, it is possible to design more efficient and selective catalytic systems.

These computational predictions can then be validated through targeted experimental work. For example, a combined experimental and computational study on nitrile-containing compounds has been used to design potent inhibitors for viral enzymes. nih.gov A similar approach could be applied to explore the potential biological activities of derivatives of this compound.

Molecular dynamics simulations can also be employed to study the properties of polymers and other materials derived from this compound, providing insights into their structural and dynamic behavior at the atomic level. researchgate.net This integrated approach, where computational and experimental efforts inform and guide each other, is crucial for unlocking the full potential of this compound in various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-oxobutanenitrile, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : The compound is synthesized via condensation reactions involving nitriles and ketones under basic conditions. A common approach employs sodium hydride (NaH) as a base at 60–100°C, with careful control of temperature and pH to minimize side reactions. For example, condensation of dimethyl acetamide derivatives with nitrile precursors can yield the target compound. Optimization involves iterative adjustments of stoichiometry, solvent polarity, and reaction time to favor product formation over competing pathways like hydrolysis or dimerization .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR : H and C NMR to identify methyl groups (δ 1.2–1.5 ppm) and carbonyl/cyano functionalities (δ 170–220 ppm for C).

- IR : Strong absorption bands for C≡N (~2240 cm) and ketone C=O (~1720 cm).

- Mass Spectrometry : Molecular ion peaks at m/z 135.17 (consistent with CHNO) and fragmentation patterns for α-cleavage at the ketone group.

Computational tools like collision cross-section analysis (CCS) and SMILES/InChI descriptors (e.g., CC(C)(C#N)C(=O)C) aid in validating structural predictions .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic addition reactions compared to halogenated analogs?

- Methodological Answer : The electron-withdrawing cyano and ketone groups activate the α-carbon for nucleophilic attack. Compared to halogenated analogs (e.g., 4-chloro derivatives), the absence of electronegative substituents reduces steric hindrance, favoring faster enolate formation. Reactivity can be quantified via kinetic studies using Grignard reagents or cyanide ions, with monitoring by HPLC or in-situ IR to track intermediate enolates .

Q. What strategies resolve contradictions in reaction outcomes when using this compound as a precursor in multi-step syntheses?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., keto-enol tautomerization or nitrile hydrolysis). Strategies include:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize enolates, while non-polar solvents favor ketone retention.

- Protecting Groups : Selective protection of the ketone (e.g., acetal formation) prevents unwanted side reactions during nitrile transformations.

- Catalytic Optimization : Transition metal catalysts (e.g., Pd/Cu) can direct regioselectivity in cross-coupling reactions. Case studies from thienopyrimidine syntheses highlight the use of KCO and ethanol to improve selectivity .

Q. How can collision cross-section (CCS) data and computational modeling predict the physicochemical behavior of this compound in different solvents?